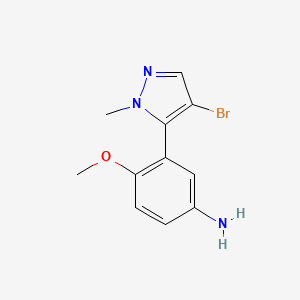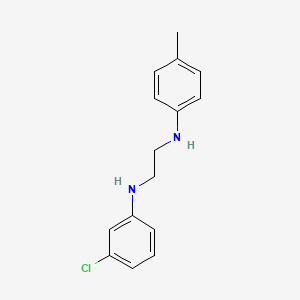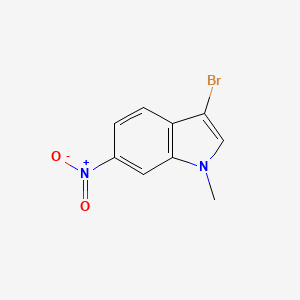
MFCD17168444
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD17168444: is a chemical compound with the molecular formula C7H10FN3 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, a fluorine atom at position 3, and two methyl groups attached to the nitrogen atom at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.
Reduction: Reduction reactions can convert the nitro groups back to amino groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: MFCD17168444 is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound may be used to study the effects of fluorine substitution on the biological activity of pyridine derivatives. It can also be explored for its potential use in drug development, particularly in designing molecules with specific biological targets .
Industry: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It can be used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .
Mécanisme D'action
The mechanism of action of MFCD17168444 involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The dimethylamino groups may also play a role in modulating the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
- 2,5-Pyridinediamine, 3-bromo-N2,N2-dimethyl-
- 2,5-Pyridinediamine, 3-chloro-N2,N2-dimethyl-
- 2,5-Pyridinediamine, 3-iodo-N2,N2-dimethyl-
Comparison:
- Fluorine vs. Halogen Substituents: The fluorine atom in MFCD17168444 provides unique properties such as increased electronegativity and smaller atomic radius compared to other halogens like bromine, chlorine, and iodine. This can result in different reactivity and biological activity profiles .
- Dimethylamino Groups: The presence of dimethylamino groups in all these compounds contributes to their solubility and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C7H10FN3 |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
3-fluoro-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C7H10FN3/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,9H2,1-2H3 |
Clé InChI |
LTVAGLWXHNRYBQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B8669718.png)





![N-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-2-piperidino-7-thiazolo[4,5-b]pyridinecarboxamide](/img/structure/B8669747.png)



![2-[3-[[[3-Cyano-5-(3-fluorophenyl)phenyl]methyl]amino]-2,4-difluorophenoxy]acetic acid](/img/structure/B8669777.png)

![N-[4-(4-Bromo-butoxy)-phenyl]-acetamide](/img/structure/B8669792.png)

